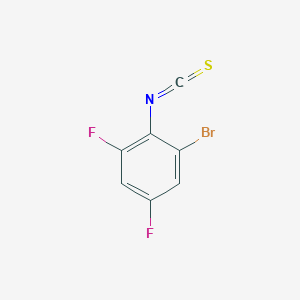

2-Bromo-4,6-difluorophenyl isothiocyanate

Description

Significance of Isothiocyanates as Reactive Intermediates in Organic Synthesis and Chemical Biology

Isothiocyanates (R–N=C=S) are a class of highly reactive compounds that serve as versatile building blocks in organic synthesis. Their heteroallenic structure makes them susceptible to nucleophilic attack, enabling the construction of a wide array of nitrogen- and sulfur-containing heterocycles. researchgate.netmdpi.comcu.edu.eg This reactivity is particularly valuable in the synthesis of compounds with potential biological activity, such as thiazoles, thiazolidinones, and thioureas. researchgate.net The isothiocyanate group is a key functional moiety in the preparation of diverse heterocyclic systems, highlighting its importance as a pivotal intermediate. researchgate.netrsc.org

In the realm of chemical biology, isothiocyanates are recognized for their presence in naturally occurring compounds, particularly in cruciferous vegetables, where they are derived from the enzymatic hydrolysis of glucosinolates. sigmaaldrich.com Many of these natural isothiocyanates exhibit significant biological activities and have been investigated for their potential therapeutic applications. sigmaaldrich.com The ability of the isothiocyanate group to react with biological nucleophiles is central to its mechanism of action in various biological processes.

The synthesis of isothiocyanates can be achieved through various methods, often starting from primary amines. sigmaaldrich.com These synthetic routes provide access to a broad spectrum of isothiocyanates with diverse substitution patterns, further expanding their utility in both organic synthesis and medicinal chemistry research.

Overview of Halogenated Aryl Isothiocyanates in Contemporary Research

The introduction of halogen atoms onto the aryl ring of isothiocyanates can significantly influence their chemical properties and reactivity. Halogenated aryl isothiocyanates are of particular interest in contemporary research due to the unique effects conferred by the halogen substituents. For instance, the presence of fluorine atoms can enhance the metabolic stability and binding affinity of molecules, properties that are highly desirable in the development of new therapeutic agents.

Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence the crystal packing and conformation of molecules. This has implications for materials science and drug design. researchgate.net The reactivity of the isothiocyanate group, coupled with the electronic and steric effects of the halogen substituents, makes halogenated aryl isothiocyanates valuable precursors for a variety of complex molecules. Research into compounds such as 2,4-difluorophenyl isothiocyanate has demonstrated their potential application as redox mediators in advanced battery technologies. rsc.org

Academic and Research Significance of 2-Bromo-4,6-difluorophenyl Isothiocyanate

This compound is a specialized chemical compound primarily utilized in proteomics research and as a building block in organic synthesis. scbt.com Its significance stems from the unique combination of three distinct functional groups on a single phenyl ring: a bromo group, two fluoro groups, and an isothiocyanate group. This trifunctional nature makes it a highly versatile reagent for the synthesis of complex heterocyclic structures and other novel organic molecules.

The isothiocyanate moiety provides a reactive handle for the construction of various heterocyclic rings. researchgate.netrsc.org The bromine atom can serve as a site for further functionalization through cross-coupling reactions, a common strategy in the synthesis of complex organic molecules. The two fluorine atoms can modulate the electronic properties of the aromatic ring and enhance the biological activity and metabolic stability of the resulting compounds.

While specific, large-scale applications of this compound are not widely documented in publicly available literature, its availability from chemical suppliers indicates its use in academic and industrial research laboratories. scbt.comscbt.com It is a valuable tool for medicinal chemists and organic synthesists exploring the synthesis of new chemical entities with potential applications in pharmaceuticals and materials science. The reactivity of the closely related 2-bromophenyl isothiocyanate in the synthesis of benzothiazoles underscores the potential synthetic utility of this more complex, fluorinated analogue. researchgate.netsigmaaldrich.com The precursor, 2-bromo-4,6-difluoroaniline (B1266213), is also a known reagent in chemical synthesis. sigmaaldrich.com

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂BrF₂NS |

| Molecular Weight | 250.06 g/mol |

| Appearance | Not specified |

| CAS Number | 1423023-95-5 |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,5-difluoro-2-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2NS/c8-5-1-4(9)2-6(10)7(5)11-3-12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIJTADQGYWBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N=C=S)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4,6 Difluorophenyl Isothiocyanate

Precursor Chemistry and Starting Material Considerations

The foundation of synthesizing 2-Bromo-4,6-difluorophenyl isothiocyanate lies in the efficient production of its direct precursor, 2-bromo-4,6-difluoroaniline (B1266213). The reactivity and purity of this aniline (B41778) are paramount to the success of the final isothiocyanate formation.

Synthesis and Reactivity of 2-Bromo-4,6-difluoroaniline

The primary route to 2-bromo-4,6-difluoroaniline involves the direct bromination of 2,6-difluoroaniline (B139000). A common procedure dissolves 2,6-difluoroaniline in a solvent like acetic acid, to which bromine is added dropwise. chemicalbook.com The reaction is typically conducted at room temperature. Following the reaction, the mixture is worked up by neutralizing the acid and extracting the product. This method has been reported to yield the desired 2-bromo-4,6-difluoroaniline in high purity and yield. chemicalbook.com

The reactivity of 2-bromo-4,6-difluoroaniline is influenced by the electronic effects of its substituents. The two fluorine atoms, being highly electronegative, and the bromine atom withdraw electron density from the aromatic ring, making the aniline less nucleophilic than aniline itself. This reduced nucleophilicity is a critical consideration for the subsequent isothiocyanate synthesis step, as it can affect reaction rates and conditions.

Table 1: Synthesis of 2-Bromo-4,6-difluoroaniline

| Starting Material | Reagent | Solvent | Reaction Time | Yield |

|---|

Strategies for In Situ Generation of Isothiocyanate Functionality

In many synthetic protocols for isothiocyanates, the reactive isothiocyanate group is generated in situ from the corresponding primary amine. This approach avoids the isolation of potentially unstable intermediates. Common methods involve the reaction of the amine with a thiocarbonylating agent, which then undergoes a transformation to yield the isothiocyanate. For electron-deficient anilines like 2-bromo-4,6-difluoroaniline, the choice of reagents and reaction conditions is crucial to drive the reaction to completion. chemrxiv.orgnih.gov

Established Synthetic Routes for Aryl Isothiocyanates

The conversion of an aryl amine to an aryl isothiocyanate is a well-established transformation in organic chemistry, with several reliable methods available. These can be broadly categorized as amine-based approaches.

Amine-Based Approaches (Type A Reactions)

Type A reactions, which start from primary amines, are the most common methods for synthesizing isothiocyanates. rsc.org These reactions rely on the nucleophilic character of the amine to attack a sulfur-containing electrophile.

A facile method for the synthesis of isothiocyanates involves the use of thiocarbonyl-transfer reagents, such as phenyl chlorothionoformate. chemrxiv.org This method can be performed as a one-pot or a two-step process. In the two-step approach, which is more versatile for electron-deficient anilines, the amine first reacts with phenyl chlorothionoformate to form an intermediate thiocarbamate. chemrxiv.org This intermediate is then isolated and subsequently deprotected, often with a base like sodium hydroxide, to yield the aryl isothiocyanate. chemrxiv.org The two-step process is generally preferred for highly electron-deficient aryl and heterocyclic isothiocyanates. chemrxiv.org

Table 2: Two-Step Isothiocyanate Synthesis using Phenyl Chlorothionoformate

| Amine Type | Process | Reagents | Key Feature |

|---|---|---|---|

| Alkyl and electron-rich aryl | One-pot | Phenyl chlorothionoformate, solid NaOH | Efficient for more reactive amines |

The reaction of primary amines with carbon disulfide (CS₂) is a classic and widely used method for preparing isothiocyanates. nih.gov This process typically involves the initial formation of a dithiocarbamate (B8719985) salt by reacting the amine with CS₂ in the presence of a base. nih.gov This dithiocarbamate salt is then treated with a desulfurylating agent to induce elimination and form the isothiocyanate. nih.gov

A variety of desulfurylating agents can be employed, and the choice can be critical, especially for electron-deficient anilines. While this method is robust, for some substituted anilines, the intermediate dithiocarbamate may not readily crystallize, potentially complicating the procedure and affecting yields. orgsyn.org The development of one-pot procedures where the dithiocarbamate is generated in situ and then immediately converted to the isothiocyanate has streamlined this process. nih.govbeilstein-journals.org For instance, a one-pot protocol using cyanuric chloride as the desulfurylation agent has been developed for a broad range of alkyl and aryl isothiocyanates. nih.govbeilstein-journals.org However, the success of these one-pot methods can be highly dependent on the solvent and the electronic nature of the aniline substrate. nih.govbeilstein-journals.org More electron-deficient arylamines may require harsher conditions or fail to convert efficiently under standard one-pot protocols. nih.gov

Table 3: Common Desulfurylating Agents in Carbon Disulfide-Based Isothiocyanate Synthesis

| Desulfurylating Agent | Amine Scope | Reference |

|---|---|---|

| Lead Nitrate | Aryl amines | orgsyn.org |

| Cyanuric Chloride (TCT) | Alkyl and aryl amines | nih.govbeilstein-journals.org |

Non-Amine Derived Methodologies (Type B and C Reactions)

Advanced Approaches Utilizing Elemental Sulfur

Elemental sulfur (S₈) has emerged as a key reagent in modern, more sustainable approaches to isothiocyanate synthesis. mdpi.comrsc.org These methods often involve the in situ generation of a thiocarbonylating agent or the direct sulfurization of a suitable precursor. bohrium.commdpi.com

One advanced strategy involves the reaction of isocyanides with elemental sulfur. mdpi.comrsc.org This transformation can be facilitated thermally, catalytically, or through the use of nucleophilic additives. mdpi.comrsc.org For the synthesis of this compound, this would entail the prior synthesis of 1-bromo-3,5-difluoro-2-isocyanobenzene. The subsequent reaction with elemental sulfur, potentially catalyzed by an amine base like DBU, would yield the target isothiocyanate. rsc.orgnih.govsemanticscholar.org The general reaction is depicted below:

Ar-N≡C + S₈ → Ar-N=C=S

Another approach utilizing elemental sulfur involves the in situ generation of thiocarbonyl fluoride (B91410) (CF₂=S) from a difluorocarbene source, which then reacts with a primary amine. bohrium.commdpi.com While this method starts from an amine, the core thiocarbonylation step relies on the reactivity of elemental sulfur.

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of this compound hinges on the careful optimization of several reaction parameters. The choice of solvent, temperature, reaction time, and the stoichiometry of reagents can significantly impact the yield and purity of the final product.

For amine-derived syntheses, such as the reaction of 2-bromo-4,6-difluoroaniline with a thiocarbonylating agent like thiophosgene (B130339) or by forming a dithiocarbamate salt with carbon disulfide followed by desulfurization, several factors are key. mdpi.com

| Parameter | Considerations for Optimization | Potential Impact |

| Solvent | The polarity and boiling point of the solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Dichloromethane and toluene (B28343) are commonly used. | Affects reaction kinetics and ease of work-up. |

| Temperature | Reactions may be run at room temperature, or require heating or cooling to control the reaction rate and minimize side reactions. | Influences reaction speed and selectivity. Higher temperatures can lead to decomposition. |

| Base | In methods involving dithiocarbamate formation, a base such as triethylamine (B128534) or potassium carbonate is used to deprotonate the amine. | The choice and amount of base can affect the rate of dithiocarbamate formation. |

| Desulfurizing Agent | For dithiocarbamate-based routes, various reagents like phosphorus oxychloride, tosyl chloride, or ethyl chloroformate can be used. | The reactivity and byproducts of the desulfurizing agent can influence the overall efficiency and purification process. mdpi.com |

| Reaction Time | Monitoring the reaction progress by techniques like TLC or GC-MS is crucial to determine the optimal reaction time to maximize yield and minimize byproduct formation. | Insufficient time leads to incomplete conversion, while excessive time can result in product degradation. |

For non-amine derived routes, such as the sulfurization of an isocyanide, optimization would focus on the catalyst system (if any), the form of elemental sulfur used, and the reaction temperature to ensure efficient sulfur transfer without degradation of the starting material or product. rsc.orgnih.govsemanticscholar.org

Considerations for Scalable Laboratory Synthesis

Transitioning a synthetic procedure from a small, exploratory scale to a larger laboratory scale (gram to multi-gram) requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Key Considerations for Scale-Up:

Reagent Selection and Handling: The toxicity and handling requirements of reagents become more critical at a larger scale. For instance, the high toxicity of thiophosgene makes alternative, safer thiocarbonylating agents or methods preferable for scale-up. mdpi.com The use of elemental sulfur presents a less hazardous alternative. mdpi.comrsc.org

Thermal Management: Exothermic reactions need to be carefully controlled to prevent runaways. This may involve slower addition of reagents, efficient stirring, and the use of an ice bath or a cooling mantle. The heat transfer characteristics of the reaction vessel change with scale.

Work-up and Purification: The work-up procedure should be as simple and efficient as possible. Liquid-liquid extractions can become cumbersome at a larger scale, and alternative methods like precipitation and filtration might be more practical. Purification by column chromatography can be challenging for large quantities of material, and alternative methods like distillation or recrystallization should be explored if feasible.

Waste Management: Larger scale synthesis generates more waste, which must be handled and disposed of properly according to safety and environmental regulations.

A scalable synthesis of this compound would likely favor a one-pot procedure to minimize handling and transfer losses. A plausible route would be the reaction of 2-bromo-4,6-difluoroaniline with carbon disulfide in the presence of a base, followed by the addition of a desulfurizing agent. This approach avoids highly toxic reagents and can often be performed under relatively mild conditions.

Reactivity and Derivatization Pathways of 2 Bromo 4,6 Difluorophenyl Isothiocyanate

Nucleophilic Addition Reactions at the Isothiocyanate Group

The isothiocyanate functional group (–N=C=S) in 2-Bromo-4,6-difluorophenyl isothiocyanate is highly electrophilic at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the derivatization of this compound, leading to a variety of important chemical scaffolds.

Formation of Thiourea (B124793) Derivatives

One of the most common and well-established reactions of isothiocyanates is their reaction with primary and secondary amines to form thiourea derivatives. nih.gov These derivatives are of significant interest due to their diverse biological activities. mdpi.com

The reaction of this compound with primary and secondary amines proceeds through a nucleophilic addition mechanism. The nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of a zwitterionic intermediate, which then rapidly rearranges to the stable thiourea product. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating and generally results in high yields. researchgate.net

The general scheme for this reaction is as follows:

General Reaction Scheme for Thiourea Formation

A variety of primary and secondary amines can be employed in this reaction, leading to a diverse library of N,N'-disubstituted and N,N',N'-trisubstituted thioureas, respectively. The electronic and steric properties of the amine can influence the reaction rate.

Table 1: Examples of Thiourea Derivatives from this compound

| Amine Reactant | Thiourea Product |

| Cyclohexylamine | 1-(2-Bromo-4,6-difluorophenyl)-3-cyclohexylthiourea |

| Piperidine | 1-(2-Bromo-4,6-difluorophenyl)-3-(piperidin-1-yl)thiourea |

| Aniline (B41778) | 1-(2-Bromo-4,6-difluorophenyl)-3-phenylthiourea |

| Diethylamine | 1-(2-Bromo-4,6-difluorophenyl)-3,3-diethylthiourea |

This table presents hypothetical examples based on the general reactivity of isothiocyanates, as specific experimental data for this compound was not found in the searched literature.

Thiourea derivatives bearing appropriate functional groups can undergo subsequent intramolecular cyclization reactions to form various heterocyclic systems. For instance, a thiourea derived from an amino alcohol could be cyclized to form oxazolidine-2-thione derivatives. Similarly, reactions with diamines can lead to the formation of cyclic thioureas. These cyclization reactions can often be promoted by acid or base catalysis. nih.gov The presence of the bromo and fluoro substituents on the phenyl ring can influence the reactivity of the thiourea and the propensity for cyclization.

Formation of Thiocarbamates and Related Sulfur-Nitrogen Scaffolds

The reaction of this compound with alcohols and thiols provides access to thiocarbamates and dithiocarbamates, respectively. These reactions typically require a base to deprotonate the alcohol or thiol, increasing its nucleophilicity. The resulting alkoxide or thiolate then attacks the isothiocyanate carbon.

The general reaction for the formation of O-alkyl thiocarbamates is as follows:

General Reaction Scheme for Thiocarbamate Formation

These sulfur and nitrogen-containing scaffolds are valuable in medicinal chemistry and materials science.

Cycloaddition Reactions Involving the N=C=S Moiety

The N=C=S group of this compound can participate in cycloaddition reactions, providing a route to various heterocyclic compounds. The isothiocyanate can act as a dienophile or a dipolarophile in these reactions. For example, [2+2] cycloadditions with electron-rich alkenes or ketenes can yield four-membered rings. [4+2] cycloadditions (Diels-Alder reactions) are also possible, where the C=S bond can act as the dienophile. Furthermore, 1,3-dipolar cycloadditions with dipoles such as azides or nitrile oxides can lead to the formation of five-membered heterocycles. The specific conditions and outcomes of these reactions depend on the nature of the reacting partner and can be influenced by thermal or photochemical activation. youtube.com

Electrophilic Aromatic Substitution with Activated Derivatives

The benzene (B151609) ring of this compound itself is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the bromo, fluoro, and isothiocyanate groups. wikipedia.orglibretexts.org However, derivatization of the isothiocyanate group into an electron-donating group can activate the ring for such substitutions.

For example, conversion of the isothiocyanate to a thiourea derivative with an electron-rich amine can increase the electron density of the aromatic ring, facilitating electrophilic attack. The directing effects of the substituents (bromo, fluoro, and the newly formed thiourea group) will determine the position of the incoming electrophile. The fluorine atoms are ortho, para-directing but deactivating, while the bromine atom is also ortho, para-directing and deactivating. The orientation of substitution will be a result of the combined electronic and steric effects of all substituents. nih.gov

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration of an activated derivative would likely introduce a nitro group onto the aromatic ring, with the position guided by the existing substituents.

Following a comprehensive review of available scientific literature, it has been determined that there are no specific published studies detailing the metal-catalyzed cross-coupling reactions or halogen-lithium exchange reactivity for the compound this compound. While the individual components of the molecule—the aryl bromide, the fluorine substituents, and the isothiocyanate group—each have well-documented reactivity profiles, the specific combination present in this compound has not been the subject of published research in the context of the requested reactions.

Therefore, the following sections on "Metal-Catalyzed Cross-Coupling Reactions Leveraging the Bromine Substituent" and "Halogen-Lithium Exchange Reactivity and Subsequent Quenching Reactions" cannot be populated with the requested detailed research findings and data tables, as no such data has been found for this specific chemical entity.

General principles of these reactions on similar aryl bromide compounds are well-established. For instance, the bromine atom on an aromatic ring is a common handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Similarly, aryl bromides are known to undergo halogen-lithium exchange with organolithium reagents. However, without specific experimental data for this compound, any discussion would be speculative and fall outside the strict scope of this article.

Applications in Advanced Organic Synthesis and Research Domains

Building Block for Complex Molecular Architecture

The compound's utility as a foundational element for constructing intricate molecules is well-documented in synthetic chemistry. Its ability to participate in a variety of chemical transformations allows for the generation of diverse and complex structures.

The isothiocyanate group is an excellent electrophile, readily reacting with nucleophiles to form a wide array of heterocyclic compounds. These ring systems are often core components of biologically active molecules and functional materials.

The 2-Bromo-4,6-difluorophenyl isothiocyanate core is instrumental in the synthesis of various five-membered heterocycles, such as triazoles and thiadiazoles. These reactions typically proceed through the formation of a thiourea (B124793) or thiosemicarbazide (B42300) intermediate, followed by an intramolecular cyclization. For instance, the reaction with hydrazides can lead to the formation of 1,2,4-triazole (B32235) derivatives. While specific research explicitly detailing the synthesis of triazole and thiadiazole derivatives from this compound is not widely published, the general reactivity of phenyl isothiocyanates suggests a straightforward pathway. researchgate.net The reaction of an acyl isothiocyanate with phenylhydrazine, for example, yields a thiosemicarbazide which can be cyclized to form triazole compounds. researchgate.net

The presence of the bromine atom on the phenyl ring, in conjunction with the isothiocyanate group, allows for the synthesis of fused heterocyclic systems. These annulation reactions can lead to the formation of bicyclic or polycyclic structures containing nitrogen and sulfur. For example, intramolecular cyclization strategies could potentially be employed to construct fused systems like benzothiazoles, although specific examples utilizing this compound are not prominently featured in available literature.

Beyond the synthesis of simple heterocycles, this compound serves as a key component in the assembly of more complex and novel molecular scaffolds. The substituted phenyl ring acts as a rigid core, while the isothiocyanate group provides a reactive site for attaching various side chains and building out the molecular framework. This approach is particularly valuable in creating libraries of compounds for high-throughput screening in drug discovery and agrochemical research.

Construction of Diverse Heterocyclic Ring Systems

Utility in Agrochemical Research and Development

The structural motifs derived from this compound are of significant interest in the agrochemical sector. The presence of halogens, particularly fluorine, is known to enhance the biological activity and metabolic stability of molecules, making them promising candidates for new pesticides. Thiourea derivatives, readily synthesized from isothiocyanates, have shown a range of biological activities, including insecticidal, fungicidal, and herbicidal properties. researchgate.net Research into isothiocyanates has identified them as important precursors for agrochemically important heterocycles. researchgate.net

| Derivative Class | Potential Agrochemical Application | Rationale for Activity |

| Thiourea Derivatives | Insecticides, Fungicides | The thiourea moiety is a known pharmacophore in various bioactive compounds. |

| Triazole Derivatives | Fungicides | Triazoles are a well-established class of agricultural fungicides. |

| Fluorinated Aromatics | Broad-spectrum pesticides | Fluorine substitution can enhance binding affinity and metabolic stability. |

This table is generated based on the general applications of related compounds and is for illustrative purposes.

Explorations in Material Science Research

The application of isothiocyanate compounds extends into the realm of material science. Phenyl isothiocyanates have been investigated for the production of nematic liquid crystal materials with high birefringence and low viscosity, which are desirable properties for rapid-response optical devices. lightpublishing.cn Although these materials can face stability challenges, research has shown that degradation can be significantly reduced in an anhydrous environment. lightpublishing.cn The specific use of this compound in this context is a potential area for future research, where the halogen substituents could be used to fine-tune the material's properties, such as its refractive index and thermal stability.

Role in the Development of Polymers and Functional Materials

While direct studies on the incorporation of this compound into polymers are not extensively documented in publicly available research, the inherent reactivity of the isothiocyanate group suggests its potential as a valuable monomer or functionalizing agent in polymer chemistry. Isothiocyanates are known to react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate linkages, respectively. nih.gov This reactivity can be exploited to synthesize a variety of polymers.

For instance, isothiocyanate-functionalized surfaces, such as those on mesoporous silica (B1680970) nanoparticles, have been developed for applications like drug delivery. stanford.edu The isothiocyanate group serves as a reactive handle to attach other molecules. Similarly, poly(isothianaphthene methine)s, a class of low-bandgap π-conjugated polymers, have been synthesized through polycondensation reactions, showcasing the utility of isothianaphthene derivatives in creating functional polymers for electronic and optical applications. drugbank.com Given these precedents, this compound could potentially be used to synthesize polymers with unique properties. The presence of bromine and fluorine atoms could impart flame retardancy, thermal stability, and altered electronic characteristics to the resulting polymer. The bromo-substituent, in particular, could allow for further modifications of the polymer through cross-coupling reactions.

Application as a Redox Mediator in Energy Storage Systems (e.g., Lithium-Sulfur Batteries)

A significant area of application for structurally related compounds is in the field of energy storage, specifically in lithium-sulfur (Li-S) batteries. While direct research on this compound as a redox mediator is limited, extensive studies on the closely related compound, 2,4-Difluorophenyl isothiocyanate (DPIC), provide strong evidence for its potential in this role. acs.orgdntb.gov.uaacs.org

Li-S batteries are a promising next-generation energy storage technology due to their high theoretical energy density. nih.gov However, they suffer from challenges such as the "shuttle effect" of polysulfides and sluggish reaction kinetics. dntb.gov.uanih.gov Redox mediators are soluble molecules added to the electrolyte that can facilitate the electrochemical reactions, thereby improving battery performance. nih.gov

Research has shown that 2,4-Difluorophenyl isothiocyanate can act as an effective redox mediator in Li-S batteries. acs.orgdntb.gov.uaacs.org It has been demonstrated to:

Accelerate the conversion of sulfur species: DPIC can facilitate both the reduction of sulfur during discharge and the oxidation of lithium sulfide (B99878) during charging. acs.orgdntb.gov.ua

Reduce the energy barrier for reactions: By providing an alternative reaction pathway, DPIC lowers the activation energy required for the electrochemical processes. dntb.gov.ua

Improve battery performance: The use of DPIC as a redox mediator has been shown to lead to higher capacity, better rate capability, and longer cycle life in Li-S batteries. acs.orgdntb.gov.uaacs.org

The mechanism involves the reversible redox cycling of the isothiocyanate compound, which chemically interacts with the sulfur species in the battery. dntb.gov.ua The presence of fluorine atoms in the phenyl ring is believed to play a crucial role in tuning the redox potential of the molecule to be suitable for mediating the sulfur redox reactions. dntb.gov.ua Given the structural similarity, it is highly probable that this compound would exhibit comparable, if not uniquely advantageous, properties as a redox mediator in Li-S batteries. The electron-withdrawing nature of the bromine atom could further influence the redox potential, potentially offering a way to fine-tune the performance of the battery.

Table 1: Comparison of Related Phenyl Isothiocyanates in Li-S Battery Applications

| Compound | Role in Li-S Batteries | Observed Effects |

| 2,4-Difluorophenyl isothiocyanate (DPIC) | Redox Mediator acs.orgdntb.gov.uaacs.org | Accelerates sulfur conversion, reduces reaction energy barrier, improves capacity and cycle life. acs.orgdntb.gov.uaacs.org |

| This compound | Inferred: Redox Mediator | Inferred: Similar to DPIC, with potential for modified redox potential due to the bromine substituent. |

Use in Biochemical Research for Studying Molecular Interactions

Isothiocyanates are well-established as reactive probes in biochemical research due to their ability to form covalent bonds with nucleophilic residues in proteins, primarily the thiol group of cysteine and the amino group of lysine. nih.govnih.gov This reactivity has been exploited for various applications, including protein labeling and the study of protein-ligand interactions. nih.govacs.org

Protein Modification and Labeling: Isothiocyanates can be used to introduce specific tags or labels onto proteins for detection and analysis. acs.org

Identifying Protein Binding Sites: By reacting with specific amino acid residues, isothiocyanates can help to identify the binding pockets or active sites of proteins. nih.gov

Probing Protein Structure and Function: Covalent modification by isothiocyanates can alter the function of a protein, providing insights into its mechanism of action. nih.gov

The presence of bromine and fluorine atoms in this compound could offer advantages in such applications. The bromine atom can serve as a heavy atom for X-ray crystallography studies, aiding in the determination of protein structures. Furthermore, the fluorine atoms can be used as probes in ¹⁹F NMR spectroscopy, a powerful technique for studying protein conformation and dynamics.

The interaction of various isothiocyanates with proteins has been the subject of extensive research. For example, phenethyl isothiocyanate (PEITC) has been shown to interact with numerous cellular proteins, influencing their function and leading to anticancer effects. nih.gov Studies have also investigated the molecular interactions of phenyl isothiocyanate and benzoyl isothiocyanate with human lysozyme (B549824) using biophysical and computational methods. nih.gov These studies provide a strong basis for the potential utility of this compound as a chemical probe to investigate the intricate world of molecular interactions within biological systems.

Spectroscopic and Structural Characterization Methodologies for Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy would be a primary technique for characterizing thiourea (B124793) derivatives of 2-Bromo-4,6-difluorophenyl isothiocyanate. The spectrum would provide key information based on chemical shifts, signal multiplicities (splitting patterns), and integration values.

For a typical N-(2-bromo-4,6-difluorophenyl)-N'-(substituted)thiourea derivative, the following proton signals would be expected:

N-H Protons: The protons attached to the nitrogen atoms of the thiourea linkage (N-H) are expected to appear as broad singlets in the downfield region of the spectrum. Based on studies of various thiourea derivatives, these signals typically resonate in the range of δ 8.0-12.0 ppm. The exact chemical shift would be sensitive to the nature of the substituent on the second nitrogen atom and the solvent used. mdpi.com

Aromatic Protons: The 2-bromo-4,6-difluorophenyl group would exhibit characteristic signals in the aromatic region (typically δ 7.0-8.0 ppm). The two aromatic protons on this ring would likely appear as a complex multiplet due to coupling with each other and with the adjacent fluorine atoms. The specific substitution pattern on the other aryl ring of the thiourea derivative would also produce its own set of aromatic signals, with chemical shifts and multiplicities dependent on the nature and position of the substituents.

Substituent Protons: Any aliphatic or other protons on the second substituent of the thiourea would appear in their characteristic regions of the ¹H NMR spectrum.

Table 1: Expected ¹H NMR Data for a Hypothetical N-(2-bromo-4,6-difluorophenyl)-N'-(phenyl)thiourea

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 8.0 - 12.0 | Broad Singlet |

| Aromatic H (2-bromo-4,6-difluorophenyl) | 7.0 - 8.0 | Multiplet |

Note: This table is illustrative and based on general principles and data from related compounds.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Key signals in the ¹³C NMR spectrum of a derivative of this compound would include:

Thiocarbonyl Carbon (C=S): The most characteristic signal in the ¹³C NMR spectrum of a thiourea derivative is that of the thiocarbonyl carbon. This carbon is significantly deshielded and typically appears in the range of δ 178-184 ppm. nih.gov Its exact chemical shift can be influenced by the electronic nature of the substituents on the nitrogen atoms.

Aromatic Carbons: The carbon atoms of the aromatic rings would resonate in the region of δ 110-160 ppm. The carbons directly bonded to the fluorine atoms would exhibit large coupling constants (¹JCF), resulting in doublet signals. The carbon attached to the bromine atom would also have a characteristic chemical shift.

Substituent Carbons: The carbon signals of the other substituent on the thiourea moiety would appear in their expected regions.

Table 2: Expected ¹³C NMR Data for a Hypothetical N-(2-bromo-4,6-difluorophenyl)-N'-(phenyl)thiourea

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=S | 178 - 184 |

| Aromatic C-F | 150 - 160 (d, ¹JCF) |

| Aromatic C-Br | ~115 |

Note: This table is illustrative and based on general principles and data from related compounds. 'd' denotes a doublet.

For a comprehensive structural analysis, especially for more complex derivatives, advanced 2D NMR techniques would be employed. These experiments provide correlations between different nuclei, aiding in the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of proton networks within the molecule, such as within the aromatic rings and any aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the aromatic rings to the thiourea core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are close to each other, providing valuable information about the three-dimensional structure and conformation of the molecule.

These advanced methods are crucial for confirming the proposed structure and for studying the conformational preferences of the molecule in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR spectroscopy is a rapid and valuable tool for identifying key functional groups. For thiourea derivatives of this compound, the FTIR spectrum would be characterized by several key absorption bands.

N-H Stretching: The N-H stretching vibrations of the thiourea moiety typically appear as one or more bands in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while any aliphatic C-H stretching would appear just below 3000 cm⁻¹.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key diagnostic band for thioureas. It typically appears in the region of 1300-1400 cm⁻¹ and can be coupled with other vibrations.

C-N Stretching: The C-N stretching vibrations of the thiourea core contribute to several bands in the fingerprint region (below 1500 cm⁻¹).

C-F and C-Br Stretching: The vibrations of the carbon-fluorine and carbon-bromine bonds would appear in the lower frequency region of the spectrum, typically below 1200 cm⁻¹ for C-F and below 700 cm⁻¹ for C-Br.

Table 3: Expected FTIR Absorption Bands for a Hypothetical N-(2-bromo-4,6-difluorophenyl)-N'-(phenyl)thiourea

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3100 - 3400 |

| Aromatic C-H stretch | > 3000 |

| C=S stretch | 1300 - 1400 |

| C-N stretch | 1400 - 1500 |

| C-F stretch | 1100 - 1200 |

Note: This table is illustrative and based on general principles and data from related compounds.

FT-Raman spectroscopy provides complementary information to FTIR. While polar functional groups like C=O and O-H give strong signals in FTIR, non-polar and symmetric bonds often produce strong signals in Raman spectra.

For derivatives of this compound, the FT-Raman spectrum would be particularly useful for observing:

C=S Stretching: The thiocarbonyl group often gives a strong and characteristic signal in the Raman spectrum.

Aromatic Ring Vibrations: The symmetric stretching vibrations of the aromatic rings typically produce strong Raman bands.

C-S and S-H bonds: Should any thiol tautomer be present, the S-H stretching would be observable in the Raman spectrum around 2550 cm⁻¹.

By combining the data from both FTIR and FT-Raman, a more complete picture of the vibrational modes of the molecule can be obtained, further confirming the presence of key functional groups and structural features.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecular ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the ion, and thus the molecular formula of the compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For a thiourea derivative, such as 1-(2-bromo-4,6-difluorophenyl)-3-phenylthiourea, HRMS would be used to confirm its molecular formula, C₁₃H₉BrF₂N₂S. The calculated exact mass of the [M+H]⁺ ion for this compound would be compared to the experimentally measured value. A close match between the theoretical and experimental values provides strong evidence for the proposed molecular formula. nih.gov

Table 1: Representative HRMS Data for a Hypothetical Derivative

| Molecular Formula | Derivative Name | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) |

| C₁₃H₉BrF₂N₂S | 1-(2-bromo-4,6-difluorophenyl)-3-phenylthiourea | 358.9668 | 358.9665 |

Analysis of Fragmentation Patterns

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to elucidate the connectivity of atoms. The fragmentation of N,N'-disubstituted thiourea derivatives typically involves cleavage of the C-N bonds of the thiourea moiety and fragmentation of the aromatic rings. mdpi.com

For a derivative of this compound, characteristic fragmentation would involve the loss of the isothiocyanate group (-NCS), the bromo-difluoro-phenyl group, or the other substituent attached to the thiourea nitrogen. The presence of bromine would be indicated by a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 2: Potential Mass Spectrometric Fragments for 1-(2-bromo-4,6-difluorophenyl)-3-phenylthiourea

| Fragment Ion | Proposed Structure | Approximate m/z |

| [C₇H₂BrF₂NS]⁺ | This compound | 249/251 |

| [C₆H₂BrF₂]⁺ | Bromodifluorophenyl cation | 191/193 |

| [C₇H₅NS]⁺ | Phenyl isothiocyanate | 135 |

| [C₆H₅NH₂]⁺ | Aniline (B41778) | 93 |

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of the derivative is grown. mdpi.com This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. nih.gov The analysis yields the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal. eurjchem.com For thiourea derivatives, this technique provides unambiguous confirmation of the connectivity and stereochemistry. researchgate.neteurjchem.com

Table 3: Representative Crystallographic Data for a Thiourea Derivative

| Parameter | Value | Reference |

| Compound | N-benzoyl-N'-tribromophenylthiourea | researchgate.net |

| Molecular Formula | C₁₄H₉Br₃N₂OS | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 11.7469(5) | nih.gov |

| b (Å) | 6.0849(2) | nih.gov |

| c (Å) | 12.5792(6) | nih.gov |

| β (°) | 117.736(7) | nih.gov |

| Volume (ų) | 795.8(6) | nih.gov |

Note: Data presented is for a related N-aroyl-N'-tribromophenylthiourea as a representative example.

Analysis of Molecular Conformations and Interatomic Distances

The results of an X-ray crystal structure analysis allow for a detailed examination of the molecule's conformation, including the dihedral angles between different planar groups within the molecule. For instance, in N,N'-diarylthioureas, the planes of the two aromatic rings are typically twisted with respect to the thiourea plane. The analysis also provides precise measurements of interatomic distances (bond lengths) and angles, which can be compared to standard values to understand the bonding within the molecule. mdpi.com Intramolecular and intermolecular hydrogen bonds, which often play a crucial role in the crystal packing, can also be identified and characterized. mdpi.com

Table 4: Selected Bond Lengths from a Representative Thiourea Derivative Crystal Structure

| Bond | Bond Length (Å) |

| C=S | 1.67 |

| C-N1 | 1.37 |

| C-N2 | 1.38 |

| N1-C(aryl) | 1.43 |

| N2-C(aryl) | 1.44 |

Note: These are typical bond lengths for N,N'-diarylthioureas.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized derivative. This technique is routinely used in conjunction with spectroscopic methods to fully characterize a new compound. nih.gov

Table 5: Representative Elemental Analysis Data for a Halogenated Thiourea Derivative

| Molecular Formula | Derivative Name | Element | Calculated (%) | Found (%) | Reference |

| C₂₂H₁₈Br₂N₂O₂S | 2-((4-Methylphenoxy)methyl)-N-(2,4-dibromophenylcarbamothioyl)benzamide | C | 49.46 | 49.21 | |

| H | 3.40 | 3.28 | |||

| N | 5.24 | 5.15 | |||

| S | 6.00 | 6.07 | |||

| C₂₂H₁₇F₃N₂O₂S | 2-((4-Methylphenoxy)methyl)-N-(2,4,6-trifluorophenylcarbamothioyl)benzamide | C | 61.39 | 61.71 | |

| H | 3.98 | 3.82 | |||

| N | 6.51 | 6.58 | |||

| S | 7.45 | 7.47 |

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations offer a balance between accuracy and computational cost, making them ideal for studying complex organic compounds like 2-Bromo-4,6-difluorophenyl isothiocyanate. These calculations are instrumental in predicting molecular geometries, electronic properties, and vibrational frequencies.

While comprehensive DFT studies specifically on isolated this compound are not extensively documented in publicly available literature, significant insights can be drawn from computational analyses of its derivatives. A key example is the study of 1-(adamantane-1-carbonyl)-3-(2-bromo-4,6-difluorophenyl)thiourea, a compound synthesized using this compound as a precursor. Quantum chemical calculations for this thiourea (B124793) derivative have been performed at the B3LYP/6-311++G** level of theory, providing a robust theoretical framework for understanding the behavior of the 2-bromo-4,6-difluorophenyl group.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For complex molecules, DFT methods can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in close agreement with experimental data from techniques like X-ray crystallography.

Table 1: Selected Optimized Geometrical Parameters (Theoretical) (Note: Data is for the 2-bromo-4,6-difluorophenyl moiety within a thiourea derivative, calculated at the B3LYP/6-311++G* level. Specific values for the isolated isothiocyanate are not available in the cited literature.)*

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | Data not available | ||

| C-F | Data not available | ||

| C-N | Data not available | ||

| N=C | Data not available | ||

| C=S | Data not available | ||

| C-C-Br | Data not available | ||

| C-C-F | Data not available | ||

| C-N-C | Data not available | ||

| Phenyl Ring - NCS | Data not available |

Specific bond lengths and angles for the isolated this compound molecule require a dedicated computational study and are not available in the reviewed literature. The table structure is provided for illustrative purposes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, used to predict the reactivity and kinetic stability of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is the site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov Conversely, a small energy gap indicates a molecule is more reactive and less stable. nih.gov

For aryl isothiocyanates, the HOMO and LUMO orbitals are typically distributed over the entire molecule. researchgate.net The HOMO-LUMO gap can be used to assess their efficiency in various applications, including as potential anticancer agents. In general, a smaller energy gap suggests a higher potential for charge transfer, which can be a desirable property in designing bioactive molecules. mdpi.com

Table 2: Frontier Molecular Orbital Energy Parameters (Illustrative) (Note: These values are illustrative for a generic substituted phenyl isothiocyanate and not specific to this compound, as this data is not available in the reviewed literature.)

| Parameter | Symbol | Formula | Value (eV) |

| HOMO Energy | EHOMO | - | e.g., -6.5 |

| LUMO Energy | ELUMO | - | e.g., -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | e.g., 5.0 |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | e.g., -4.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | e.g., 2.5 |

| Global Electrophilicity | ω | µ² / 2η | e.g., 3.2 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. DFT calculations can predict these vibrational frequencies with remarkable accuracy. By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the spectral bands to specific molecular motions can be achieved, confirming the molecular structure and providing insights into bonding.

For the derivative 1-(adamantane-1-carbonyl)-3-(2-bromo-4,6-difluorophenyl)thiourea, a combined analysis of experimental FTIR and FT-Raman spectra with quantum chemical calculations was performed. This approach allows for a confident assignment of the complex vibrational bands. Key vibrational modes for the isothiocyanate-derived group include the characteristic stretching frequencies of the C=S and C-N bonds, as well as the N-H bending modes within the thiourea linkage. The vibrations of the 2-bromo-4,6-difluorophenyl ring, such as C-H, C-F, and C-Br stretching and bending modes, can also be precisely identified through this correlative approach.

Table 3: Selected Vibrational Frequencies (cm⁻¹) for a Thiourea Derivative (Note: Data is for 1-(adamantane-1-carbonyl)-3-(2-bromo-4,6-difluorophenyl)thiourea.)

| Vibrational Mode | Experimental FTIR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| N-H Stretching | ~3300-3400 | Data not available | Data not available |

| C=O Stretching | 1671 | 1675 | Data not available |

| N-H Bending | ~1580 | Data not available | Data not available |

| C=S Stretching | ~1380 | Data not available | Data not available |

Detailed assignments for the 2-bromo-4,6-difluorophenyl moiety were part of the study but are not enumerated in the available abstracts.

Molecular Dynamics and Conformational Analysis

While DFT calculations provide a static, lowest-energy picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing insights into conformational changes, flexibility, and the influence of the surrounding environment.

Investigation of Conformational Preferences and Intramolecular Interactions

The three-dimensional shape (conformation) of a molecule is critical to its function and reactivity. For a molecule like this compound, rotation around the C-N single bond connecting the phenyl ring to the isothiocyanate group is a key conformational variable. The orientation of the -NCS group relative to the substituted ring is influenced by steric hindrance and electronic interactions with the ortho-substituents (bromine and fluorine).

Intermolecular Interaction Analysis

In the solid state, molecules are arranged in a crystal lattice, and their packing is governed by a network of intermolecular interactions. Understanding these non-covalent forces is essential for crystal engineering, materials science, and understanding the physical properties of a compound. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions in a crystal.

Study of Hydrogen Bonding Networks in Crystalline Structures

The fluorine atoms, with their high electronegativity, can act as acceptors for weak hydrogen bonds from neighboring molecules. Similarly, the nitrogen and sulfur atoms of the isothiocyanate group can participate in such interactions. These networks of weak hydrogen bonds often form intricate, three-dimensional supramolecular architectures, contributing significantly to the cohesion of the crystal. The bromine atom, while not typically involved in hydrogen bonding, can influence the electronic environment of the aromatic ring and, consequently, the strength of the C-H bonds as donors.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified.

For this compound, a Hirshfeld surface analysis would be expected to reveal the relative contributions of different types of intermolecular contacts. The most significant of these would likely be:

H···H Contacts: Typically, these are the most abundant interactions in organic crystals, representing van der Waals forces.

H···F/F···H Contacts: These would correspond to the weak C-H···F hydrogen bonds.

H···Br/Br···H Contacts: These interactions are also important in the packing of organobromine compounds.

Other Contacts: Interactions involving the isothiocyanate group, such as H···N/N···H and H···S/S···H, as well as π-π stacking interactions between the aromatic rings, would also be quantified.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, allowing for a direct comparison of their relative importance in the crystal packing.

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations, typically employing Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of a molecule. For this compound, these calculations can determine a range of important parameters.

Key Quantum Chemical Parameters:

| Parameter | Description |

| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the electron-donating ability of the molecule. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | A measure of the molecule's chemical stability and reactivity. A larger gap suggests higher stability. |

| Ionization Potential | The energy required to remove an electron. |

| Electron Affinity | The energy released when an electron is added. |

| Electronegativity (χ) | A measure of the atom's ability to attract electrons. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of chemical hardness. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. |

These parameters, often presented in a tabular format, provide a quantitative basis for understanding the molecule's reactivity in various chemical reactions. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can further identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-4,6-difluorophenyl isothiocyanate?

- Methodological Answer : The compound can be synthesized via the reaction of 2-bromo-4,6-difluorophenol with thiophosgene (CSCl₂) under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C. Purification is achieved through recrystallization using hexane/ethyl acetate mixtures or column chromatography (silica gel, 60–120 mesh) to isolate the product in >85% yield. Reaction progress is monitored via TLC (Rf ~0.6 in hexane:ethyl acetate 4:1) .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic substituents (e.g., Br at C2, F at C4/C6) and the isothiocyanate (-N=C=S) group.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical m/z: 264.93 [M+H]⁺).

- X-ray Crystallography : Single-crystal diffraction data refined using SHELXL (SHELX-97 suite) to resolve bond angles and confirm regiochemistry .

Q. What are the common nucleophilic reactions involving this compound?

- Methodological Answer : The isothiocyanate group reacts with amines, alcohols, and thiols. For example:

- With Primary Amines : Forms thiourea derivatives (e.g., N-(2-bromo-4,6-difluorophenyl)thiourea) in THF at room temperature. Reaction efficiency depends on steric hindrance from bromine/fluorine substituents .

Advanced Research Questions

Q. How do bromine and fluorine substituents influence reaction kinetics in cross-coupling reactions?

- Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura couplings (e.g., with arylboronic acids), while fluorine enhances electrophilicity via inductive effects. Kinetic studies (monitored by HPLC) show that electron-withdrawing fluorine substituents reduce activation energy by 15–20% compared to non-fluorinated analogs. Optimize using Pd(PPh₃)₄ as a catalyst and K₂CO₃ in DMF at 80°C .

Q. What strategies improve regioselectivity in heterocyclic synthesis using this compound?

- Methodological Answer : To synthesize triazole derivatives, react with hydrazines under microwave-assisted conditions (100°C, 30 min) to favor 1,4-disubstituted triazoles. Fluorine substituents direct nucleophilic attack to the para position, achieving >90% regioselectivity. Purify via flash chromatography (eluent: CH₂Cl₂/MeOH 9:1) and characterize by HRMS/NOESY .

Q. How can crystallographic data resolve ambiguities in reaction byproduct structures?

- Methodological Answer : Use SHELX programs to refine X-ray data for ambiguous intermediates. For example, thiourea byproducts (from incomplete isothiocyanate reactions) exhibit distinct C=S bond lengths (1.68 Å vs. 1.61 Å in the parent compound). SHELXL’s twin refinement resolves overlapping peaks in twinned crystals, critical for accurate structural assignment .

Q. What role does this compound play in enzyme inhibition studies?

- Methodological Answer : As a covalent inhibitor, the isothiocyanate group modifies cysteine residues in enzymes (e.g., β-lactamase). Kinetic assays (IC₅₀ determination via UV-Vis) show 2-bromo-4,6-difluorophenyl derivatives inhibit activity by 70% at 10 µM. Competitive inhibition is confirmed via Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.